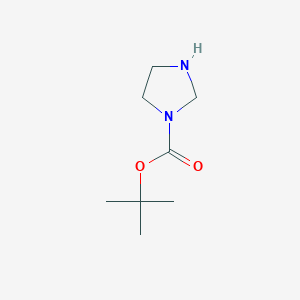![molecular formula C14H14N4 B1525974 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline CAS No. 1281384-74-4](/img/structure/B1525974.png)
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include compounds similar to PQTQ, has been reported in the literature . These compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of PQTQ includes a 1,2,4-triazole ring attached to a quinoline ring . The 1,2,4-triazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
Anticancer Agents
1,2,4-Triazole derivatives have shown promising results as anticancer agents . For example, compounds synthesized from 1,2,4-triazole derivatives exhibited cytotoxic activity against human cancer cell lines including MCF-7, Hela, and A549 . Therefore, “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” could potentially be explored for its anticancer properties.
Antimicrobial Agents
Quinoline and its analogues have been synthesized and evaluated for their antimicrobial potential . Given this, “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” could also be investigated for similar antimicrobial activities.
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” compound, being a quinoline derivative, could be a potential candidate for drug discovery.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . The “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” compound could be used in various synthetic processes.
Pharmacokinetics Improvement
Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” could potentially be used to improve the pharmacokinetic properties of drugs.
Aromatase Inhibition
Molecular docking studies have been done to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme . “5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline” could potentially be studied for its aromatase inhibitory activity.
properties
IUPAC Name |
5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUXSXYRBASCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)


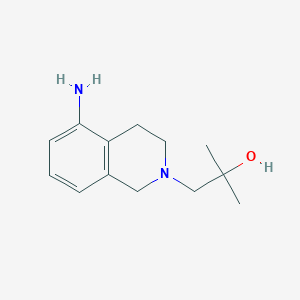
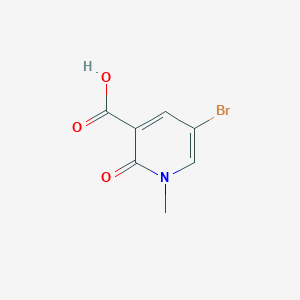

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

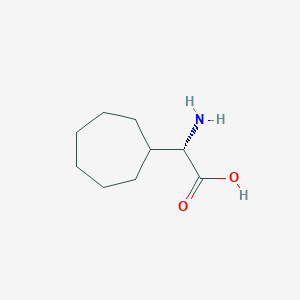
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

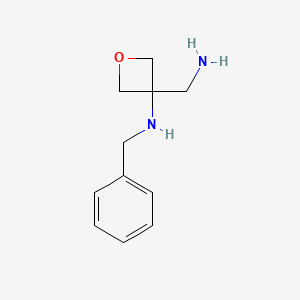
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
